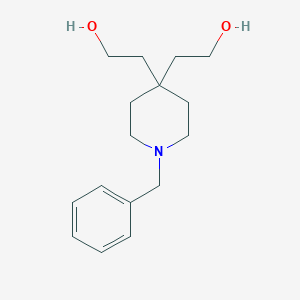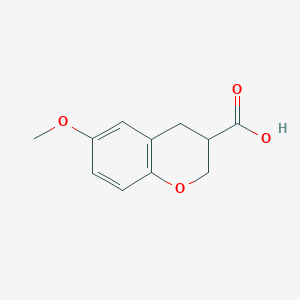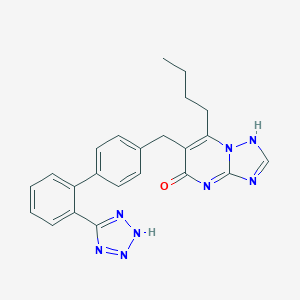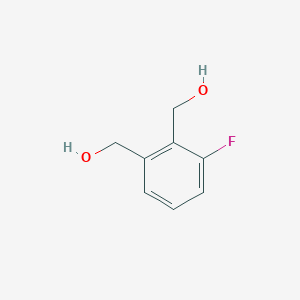
2,2'-(1-苄基哌啶-4,4-二基)二乙醇
描述
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol, also known as N,N-bis(3-aminopropyl)piperidine-2,2-diol, is an organic compound that is widely used in laboratories for a variety of purposes. It is a white crystalline solid with a melting point of approximately 105 °C. This compound is used in a wide range of synthetic procedures, such as in the synthesis of piperidines, amines, and other compounds. It also has applications in the pharmaceutical industry, where it is used to synthesize a variety of drugs.
科学研究应用
医药应用
哌啶衍生物,例如 2,2’-(1-苄基哌啶-4,4-二基)二乙醇,在制药行业中发挥着重要作用 . 它们存在于二十多种类别的药物中,以及生物碱中 . 合成和天然哌啶的药用应用已在文献中得到广泛报道 .
药物设计
含哌啶的化合物是药物构建最重要的合成药物模块之一 . 在过去的五年里,发表了超过 7000 篇与哌啶相关的论文 , 说明了这些化合物在药物设计中的重要性。
哌啶衍生物的合成
开发快速且经济高效的取代哌啶合成方法是现代有机化学的重要任务 . 2,2’-(1-苄基哌啶-4,4-二基)二乙醇等哌啶衍生物可作为这些合成的底物。
阿尔茨海默病治疗
多奈哌齐,一种用于治疗阿尔茨海默病的选择性乙酰胆碱酯酶抑制剂,含有哌啶核 . 因此,2,2’-(1-苄基哌啶-4,4-二基)二乙醇可用于开发治疗神经退行性疾病的新疗法。
抑制剂设计
一系列 2-氨基-4-(1-哌啶)吡啶衍生物被设计为临床上耐克瑞唑替尼的间变性淋巴瘤激酶 (ALK) 和 c-ros 癌基因 1 激酶 (ROS1) 双重抑制剂 . 这表明 2,2’-(1-苄基哌啶-4,4-二基)二乙醇可用于设计新型抑制剂。
安全和危害
The safety data sheet for “2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol” advises against its use for medicinal, household, or other uses . In case of exposure, it recommends rinsing with pure water for at least 15 minutes and consulting a doctor . It also suggests wearing tightly fitting safety goggles, fire/flame-resistant and impervious clothing, and handling with gloves .
属性
IUPAC Name |
2-[1-benzyl-4-(2-hydroxyethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-12-8-16(9-13-19)6-10-17(11-7-16)14-15-4-2-1-3-5-15/h1-5,18-19H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUVZEGONPYNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCO)CCO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571109 | |
| Record name | 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160133-33-5 | |
| Record name | 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)













